molecular formula C11H8N4O2 B5572562 7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one

7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one

Cat. No.: B5572562
M. Wt: 228.21 g/mol
InChI Key: CMZJDCDYIJBLCP-UHFFFAOYSA-N
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Description

7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one is a heterocyclic compound that belongs to the class of oxadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one typically involves the reaction of pyrrolooxazinetriones with diaminofurazan. The reaction is carried out in anhydrous ethyl acetate under reflux conditions for 40-60 minutes . The resulting product is a colorless, high-melting crystalline solid that is readily soluble in DMSO and DMF but poorly soluble in alkanes and insoluble in water .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions: 7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the oxadiazole and diazepine rings, which can participate in different types of chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include diaminofurazan, ethyl acetate, and various oxidizing and reducing agents. The reactions are typically carried out under reflux conditions in anhydrous solvents to ensure high yields and purity of the products .

Major Products Formed: The major products formed from the reactions of this compound include spiro compounds and other heterocyclic derivatives. These products are often characterized by their high melting points and solubility in organic solvents .

Mechanism of Action

The mechanism of action of 7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring is known to participate in various biochemical processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one include other oxadiazole derivatives such as 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . These compounds share the oxadiazole ring but differ in their substitution patterns and additional ring structures.

Uniqueness: What sets this compound apart is its unique combination of the oxadiazole and diazepine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities .

Properties

IUPAC Name

7-phenyl-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-9-6-8(7-4-2-1-3-5-7)12-10-11(13-9)15-17-14-10/h1-6H,(H,12,14)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZJDCDYIJBLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C3C(=N2)NON3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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